molecular formula C19H18N6OS2 B2512796 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893928-54-6

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2512796
CAS RN: 893928-54-6
M. Wt: 410.51
InChI Key: WKYODLPGSIXVSL-UHFFFAOYSA-N
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Description

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6OS2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory activity . In particular, derivatives of this compound have shown activity comparable to that of indomethacin, a common non-steroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects . This suggests that it could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .

Ulcerogenicity Studies

The compound has also been used in ulcerogenicity studies . These studies are important for understanding the potential side effects of new drugs, particularly those used for the treatment of chronic conditions .

Synthesis of New Derivatives

The compound serves as a starting point for the synthesis of new derivatives . These derivatives can then be tested for various biological activities, potentially leading to the discovery of new drugs .

Lipophilicity Studies

The compound has been used in lipophilicity studies . Understanding the lipophilicity of a compound is crucial in drug design, as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .

Inhibitory Activities on ENPP1

Derivatives of the compound have shown inhibitory activities on ENPP1 . ENPP1 is an enzyme that plays a role in purinergic signaling and lipid metabolism, and its inhibition could have therapeutic implications in conditions such as obesity, insulin resistance, and type 2 diabetes .

Structure-Activity Relationship (SAR) Studies

The compound has been used in Structure-Activity Relationship (SAR) studies . These studies are fundamental in medicinal chemistry, helping researchers understand how the structure of a compound influences its biological activity .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS2/c1-11-4-5-15(12(2)6-11)25-17-14(7-22-25)18(21-10-20-17)27-9-16(26)24-19-23-13(3)8-28-19/h4-8,10H,9H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYODLPGSIXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC(=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.